

Application Note: Measuring Nitric Oxide Release from JS-K using DAF-FM Diacetate

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Compound of Interest

Ethyl 4-(2-(2,4-dinitrophenoxy)-1Compound Name: oxidodiazenyl)-1piperazinecarboxylate

Cat. No.:

B1673094

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Audience: Researchers, scientists, and drug development professionals.

Introduction

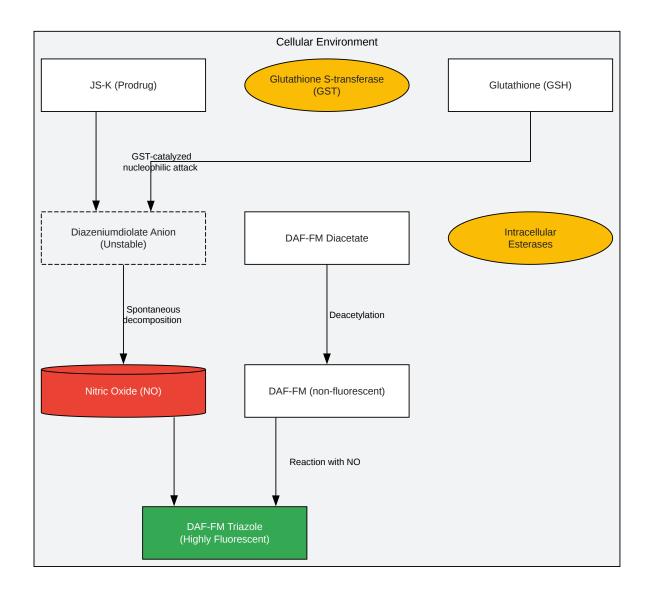
JS-K is a prodrug of the O²-arylated diazeniumdiolate class designed to release nitric oxide (NO) upon activation.[1][2] Its activation is catalyzed by the enzyme Glutathione S-transferase (GST), which is often overexpressed in various cancer cells.[3][4] This targeted activation makes JS-K a promising candidate for cancer therapeutics. The mechanism of action involves a nucleophilic aromatic substitution reaction where glutathione (GSH) attacks JS-K, a reaction that is enhanced by GST.[3] This leads to the formation of an unstable diazeniumdiolate anion that spontaneously decomposes to release two molecules of NO.

DAF-FM (4-amino-5-methylamino-2',7'-difluorofluorescein) diacetate is a widely used fluorescent probe for the detection of nitric oxide in biological systems. This cell-permeable dye is non-fluorescent until it is deacetylated by intracellular esterases to DAF-FM. In the presence of NO and oxygen, DAF-FM is converted to a highly fluorescent triazole derivative. This application note provides a detailed protocol for measuring the release of nitric oxide from JS-K in a cellular context using DAF-FM diacetate.

Signaling Pathway of JS-K Activation and NO Detection



The following diagram illustrates the enzymatic activation of JS-K and the subsequent detection of released nitric oxide by DAF-FM.



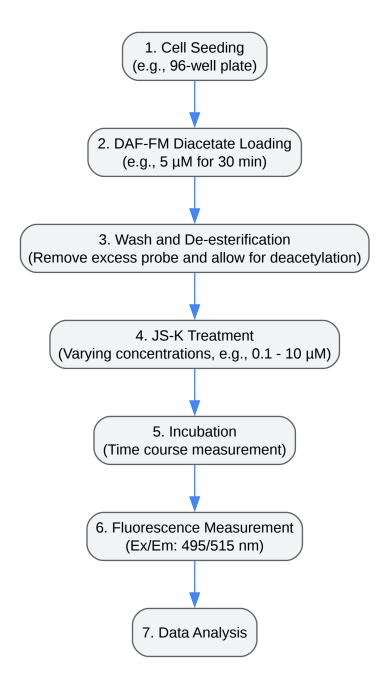


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Caption: JS-K activation and DAF-FM detection pathway.

Experimental Workflow

The general workflow for measuring NO release from JS-K using DAF-FM diacetate is depicted below.



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Caption: Experimental workflow for NO measurement.

Materials and Methods Reagents and Materials

- JS-K
- DAF-FM diacetate
- Cell line of interest (e.g., a high-GST expressing cancer cell line and a low-GST control)
- Appropriate cell culture medium
- Phosphate-buffered saline (PBS)
- Dimethyl sulfoxide (DMSO)
- Black, clear-bottom 96-well plates
- Fluorescence microplate reader or fluorescence microscope

Reagent Preparation

- JS-K Stock Solution: Prepare a 10 mM stock solution of JS-K in DMSO. Store at -20°C, protected from light.
- DAF-FM Diacetate Stock Solution: Prepare a 5 mM stock solution of DAF-FM diacetate in DMSO. Store at -20°C, desiccated and protected from light.

Experimental Protocols

Protocol 1: Measurement of NO Release in Adherent Cells using a Fluorescence Microplate Reader

 Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight under standard cell culture conditions.



DAF-FM Diacetate Loading:

- Prepare a working solution of 5 μM DAF-FM diacetate in serum-free cell culture medium.
- Remove the culture medium from the wells and wash once with PBS.
- Add 100 μL of the DAF-FM diacetate working solution to each well.
- Incubate for 30 minutes at 37°C.

Wash and De-esterification:

- Remove the DAF-FM diacetate solution and wash the cells twice with PBS.
- Add 100 μL of fresh, pre-warmed cell culture medium to each well.
- Incubate for an additional 20 minutes at 37°C to allow for complete de-esterification of the probe.

JS-K Treatment:

- Prepare serial dilutions of JS-K in cell culture medium from the 10 mM stock solution to achieve final desired concentrations (e.g., 0.1, 0.5, 1, 5, 10 μM). Include a vehicle control (DMSO).
- $\circ\,$ Remove the medium from the wells and add 100 μL of the JS-K dilutions or vehicle control.

• Fluorescence Measurement:

- Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
- Measure fluorescence intensity at an excitation wavelength of 495 nm and an emission wavelength of 515 nm.
- Take kinetic readings every 5-10 minutes for a desired period (e.g., 1-2 hours).

• Data Analysis:



- Subtract the background fluorescence from all readings.
- Plot the fluorescence intensity over time for each concentration of JS-K.
- The rate of increase in fluorescence is proportional to the rate of NO production.

Protocol 2: Visualization of NO Release using Fluorescence Microscopy

- Cell Seeding: Seed cells on glass-bottom dishes or chamber slides suitable for microscopy.
- DAF-FM Diacetate Loading and Washing: Follow steps 2 and 3 from Protocol 1.
- JS-K Treatment: After the de-esterification step, replace the medium with the desired concentration of JS-K in fresh medium.
- Image Acquisition:
 - Place the dish or slide on the stage of a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO₂ levels.
 - Acquire images using a filter set appropriate for fluorescein (FITC).
 - Capture images at different time points after the addition of JS-K to visualize the increase in intracellular fluorescence.

Data Presentation

The following table is an example of how to present the quantitative data obtained from the microplate reader experiment.



JS-K Concentration (μM)	Rate of Fluorescence Increase (RFU/min)	Fold Change vs. Control
0 (Vehicle Control)	10.5 ± 1.2	1.0
0.1	25.3 ± 2.5	2.4
0.5	88.7 ± 7.9	8.4
1.0	152.1 ± 12.4	14.5
5.0	210.6 ± 18.3	20.1
10.0	215.4 ± 20.1	20.5

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion

This application note provides a comprehensive guide for measuring nitric oxide release from the prodrug JS-K using the fluorescent probe DAF-FM diacetate. The provided protocols can be adapted for various cell lines and experimental setups to investigate the targeted release of NO by JS-K, furthering our understanding of its therapeutic potential. For robust results, it is recommended to include appropriate controls, such as a cell line with low GST expression or the use of a GST inhibitor, to confirm that the observed NO release is indeed dependent on GST activity.

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